3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
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Overview
Description
3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is a highly fluorinated cyclopropene derivative. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a chlorine atom attached to a cyclopropene ring. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropenation of fluorinated diazoalkanes with alkynes. This reaction is often catalyzed by transition metals such as rhodium(II) or copper(I). The reaction conditions usually require an inert atmosphere, low temperatures, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of continuous flow reactors and advanced catalytic systems could potentially be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopropanes or other reduced forms
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of substituted cyclopropenes.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclopropanes.
Scientific Research Applications
3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound due to its stability and lipophilicity.
Medicine: Explored for its potential use in drug discovery, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive sites. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins. The chlorine atom can be substituted, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
- 3-Iodo-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
- 3-Fluoro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene
Uniqueness
3-Chloro-1,2,3-tris(trifluoromethyl)cycloprop-1-ene is unique due to the presence of a chlorine atom, which provides a distinct reactivity profile compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate reactivity allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
58911-31-2 |
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Molecular Formula |
C6ClF9 |
Molecular Weight |
278.50 g/mol |
IUPAC Name |
3-chloro-1,2,3-tris(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C6ClF9/c7-3(6(14,15)16)1(4(8,9)10)2(3)5(11,12)13 |
InChI Key |
GXRCBCQYCRBOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C1(C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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